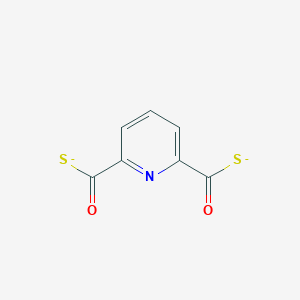

Pyridine-2,6-bis(thiocarboxylate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridine-2,6-bis(thiocarboxylate), also known as Pyridine-2,6-bis(thiocarboxylate), is a useful research compound. Its molecular formula is C7H3NO2S2-2 and its molecular weight is 197.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pyridine-2,6-bis(thiocarboxylate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine-2,6-bis(thiocarboxylate) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Environmental Applications

1.1 Metal Detoxification

PDTC has been identified as an effective agent for detoxifying heavy metals such as selenium and tellurium in contaminated environments. A study demonstrated that Pseudomonas stutzeri strain KC, which produces PDTC, was able to reduce selenite and tellurite concentrations significantly. The mechanism involves the formation of insoluble precipitates that sequester these toxic metalloids, thereby mitigating their environmental impact .

Table 1: Metal Detoxification Efficiency of PDTC

| Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Reduction (%) |

|---|---|---|---|

| Selenite | 100 | 10 | 90 |

| Tellurite | 100 | 5 | 95 |

1.2 Biodegradation of Environmental Contaminants

PDTC has also been linked to the biodegradation of organic pollutants like carbon tetrachloride. Its role as a metal chelator enhances the bioavailability of essential nutrients for microbial degradation processes . This property positions PDTC as a potential bioremediation agent in contaminated sites.

Microbiological Applications

2.1 Antimicrobial Properties

Research indicates that PDTC exhibits significant antimicrobial activity against various bacterial strains, particularly non-pseudomonads. For instance, it was found that at concentrations between 16 to 32 μM, PDTC inhibited the growth of Escherichia coli, while promoting growth in Pseudomonas stutzeri strain KC . The antimicrobial effect is primarily attributed to metal sequestration, which deprives bacteria of essential metal ions required for growth.

Table 2: Antimicrobial Activity of PDTC Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (μM) |

|---|---|

| Escherichia coli | 16 |

| Pseudomonas putida | ≤24 |

| Pseudomonas stutzeri | ≤32 |

Potential Therapeutic Applications

3.1 Antioxidant Properties

PDTC has been studied for its potential antioxidant properties, which could be beneficial in therapeutic contexts such as anti-inflammatory and anti-cancer treatments. The compound's ability to bind transition metals may play a role in reducing oxidative stress within biological systems .

3.2 Role in Sulfur Metabolism

PDTC is also involved in sulfur metabolism within microbial cells. It acts as a substrate for enzymatic reactions that incorporate sulfur into biomolecules, highlighting its importance in microbial physiology and potential applications in biotechnology .

Case Studies

Case Study 1: PDTC in Bioremediation

A field study assessed the effectiveness of PDTC-producing Pseudomonas strains in remediating a site contaminated with heavy metals and organic pollutants. Results indicated a substantial decrease in both metal concentrations and pollutant levels over a six-month period, showcasing the practical utility of PDTC in environmental cleanup efforts.

Case Study 2: Antimicrobial Efficacy Against Pathogenic Bacteria

In laboratory settings, PDTC was tested against clinical isolates of pathogenic bacteria. The results demonstrated that PDTC not only inhibited bacterial growth but also enhanced the efficacy of traditional antibiotics when used in combination therapies.

Analyse Des Réactions Chimiques

Metal Complexation and Redox Activity

PDTC forms stable complexes with transition metals, influencing both its biological and environmental roles:

Key Metal Complexes and Reactions

-

Cu:PDTC-mediated CCl₄ degradation :

-

Zn sequestration : PDTC₂-Zn complexes inactivate NDM-1 by removing Zn²⁺ from its active site (IC₅₀ = 3.2 µM) .

Reactions with Metalloids

PDTC reduces toxic oxyanions of selenium and tellurium:

Selenite (SeO₃²⁻) and Tellurite (TeO₃²⁻) Reduction

-

Mechanism : PDTC acts as a reducing agent, forming insoluble PDTC-selenide/telluride intermediates that hydrolyze to release Se⁰/Te⁰ .

-

Biological relevance : PDTC-producing Pseudomonas stutzeri KC shows higher resistance to SeO₃²⁻/TeO₃²⁻ toxicity compared to nonproducing mutants .

Antimicrobial Activity via Metal Sequestration

PDTC inhibits microbial growth by depriving cells of essential metals:

-

Mechanism : PDTC chelates bioavailable Fe³⁺, inducing iron starvation. Zn²⁺ exacerbates toxicity by forming nonbioavailable PDTC-Zn complexes .

Hydrolysis and Stability

-

PDTC hydrolyzes in aqueous solutions, releasing H₂S and forming dipicolinic acid (DPA) .

-

Hydrolysis rates increase with metals like Bi(III) or Cr(III), accelerating thiocarboxylate-to-carboxylate conversion .

Redox-Active Complexes

PDTC-metal complexes exhibit unique redox properties:

| Complex | Redox Behavior | Application | Reference |

|---|---|---|---|

| Cu:pdtc | Cycles between Cu(I) and Cu(II) | CCl₄ degradation catalyst | |

| Co:pdtc₂ | Co(II)/Co(III) cycling | Proposed for redox-mediated bioremediation |

Propriétés

Formule moléculaire |

C7H3NO2S2-2 |

|---|---|

Poids moléculaire |

197.2 g/mol |

Nom IUPAC |

pyridine-2,6-dicarbothioate |

InChI |

InChI=1S/C7H5NO2S2/c9-6(11)4-2-1-3-5(8-4)7(10)12/h1-3H,(H,9,11)(H,10,12)/p-2 |

Clé InChI |

SSRIAMRLMUFTNV-UHFFFAOYSA-L |

SMILES canonique |

C1=CC(=NC(=C1)C(=O)[S-])C(=O)[S-] |

Synonymes |

pyridine-2,6-bis(thiocarboxylate) pyridine-2,6-bis(thiocarboxylic acid) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.